molecular formula C20H16O5 B14383118 Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate CAS No. 88167-82-2

Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate

Cat. No.: B14383118
CAS No.: 88167-82-2
M. Wt: 336.3 g/mol
InChI Key: OXGRGIOFTGVTAL-UHFFFAOYSA-N
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Description

Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two phenyl groups attached to the furan ring and two ester groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate typically involves the esterification of furan-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of bio-based feedstocks, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release furan-2,5-dicarboxylic acid, which can then participate in further biochemical reactions. The phenyl groups can interact with aromatic receptors, influencing biological pathways .

Comparison with Similar Compounds

    Dimethyl furan-2,5-dicarboxylate: Lacks the phenyl groups, making it less hydrophobic and less rigid.

    Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.

    Dimethyl 2,5-diphenylfuran-3,4-dicarboxylate: Different positioning of the ester groups and phenyl groups.

Uniqueness: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is unique due to the specific positioning of the phenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and rigidity .

Properties

CAS No.

88167-82-2

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

dimethyl 3,4-diphenylfuran-2,5-dicarboxylate

InChI

InChI=1S/C20H16O5/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(25-17)20(22)24-2/h3-12H,1-2H3

InChI Key

OXGRGIOFTGVTAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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